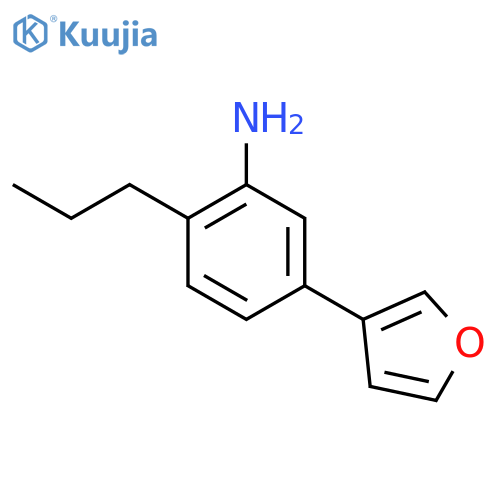Cas no 2138076-87-4 (5-(furan-3-yl)-2-propylaniline)

2138076-87-4 structure
商品名:5-(furan-3-yl)-2-propylaniline
5-(furan-3-yl)-2-propylaniline 化学的及び物理的性質
名前と識別子
-
- 5-(furan-3-yl)-2-propylaniline
- EN300-1142367
- 2138076-87-4
-
- インチ: 1S/C13H15NO/c1-2-3-10-4-5-11(8-13(10)14)12-6-7-15-9-12/h4-9H,2-3,14H2,1H3
- InChIKey: BWTAOKYCPROOOA-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1)C1C=CC(=C(C=1)N)CCC
計算された属性
- せいみつぶんしりょう: 201.115364102g/mol
- どういたいしつりょう: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
5-(furan-3-yl)-2-propylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142367-1.0g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 1g |
$743.0 | 2023-06-09 | ||
| Enamine | EN300-1142367-5.0g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 5g |
$2152.0 | 2023-06-09 | ||
| Enamine | EN300-1142367-10.0g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 10g |
$3191.0 | 2023-06-09 | ||
| Enamine | EN300-1142367-10g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 10g |
$3191.0 | 2023-10-26 | |
| Enamine | EN300-1142367-0.5g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1142367-0.25g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1142367-0.05g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1142367-5g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 5g |
$2152.0 | 2023-10-26 | |
| Enamine | EN300-1142367-1g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1142367-2.5g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 2.5g |
$1454.0 | 2023-10-26 |
5-(furan-3-yl)-2-propylaniline 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
2138076-87-4 (5-(furan-3-yl)-2-propylaniline) 関連製品
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 57707-64-9(2-azidoacetonitrile)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
